Brilaroxazine hydrochloride

Descripción

Propiedades

Número CAS |

1708960-04-6 |

|---|---|

Fórmula molecular |

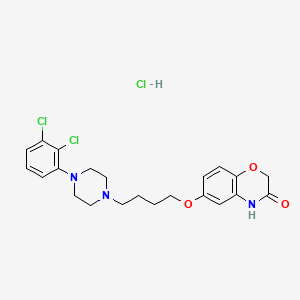

C22H26Cl3N3O3 |

Peso molecular |

486.8 g/mol |

Nombre IUPAC |

6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one;hydrochloride |

InChI |

InChI=1S/C22H25Cl2N3O3.ClH/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20;/h3-7,14H,1-2,8-13,15H2,(H,25,28);1H |

Clave InChI |

GMTQOJSRMVAFIF-UHFFFAOYSA-N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

RP5063 Hydrochloride; RP 5063 Hydrochloride; RP-5063 Hydrochloride; RP5063 HCl; RP 5063 HCl; RP-5063 HCl; |

Origen del producto |

United States |

Foundational & Exploratory

Brilaroxazine Hydrochloride: A Technical Guide to the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brilaroxazine (developmental code name: RP5063) is an investigational, third-generation atypical antipsychotic currently in late-stage clinical development for the treatment of schizophrenia and other neuropsychiatric disorders.[1] Developed by Reviva Pharmaceuticals, it functions as a multimodal dopamine-serotonin system modulator, exhibiting a distinct receptor binding and functional activity profile.[1][2][3] This profile suggests the potential for broad efficacy across positive, negative, and cognitive symptoms of schizophrenia, coupled with a favorable safety and tolerability profile, particularly concerning metabolic side effects and weight gain.[1][4] This technical guide provides an in-depth overview of the core mechanism of action of brilaroxazine hydrochloride, summarizing key pharmacological data, outlining relevant experimental methodologies, and visualizing its complex interactions within the central nervous system.

Pharmacodynamics: Receptor Modulation

Brilaroxazine's therapeutic effects are rooted in its nuanced interactions with a range of G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptors. Unlike first-generation antipsychotics that act as pure dopamine D2 receptor antagonists, brilaroxazine acts as a stabilizer, modulating receptor activity to achieve a therapeutic balance.[5][6]

Receptor Binding Profile

Brilaroxazine is characterized by its high affinity for multiple dopamine and serotonin receptor subtypes. Competition radioligand binding assays have been used to determine its equilibrium dissociation constant (Kᵢ) at various receptors. A lower Kᵢ value indicates a stronger binding affinity. The compound shows a potent affinity (Kᵢ ≤ 6 nM) for D₂, D₃, D₄, 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₇ receptors.[3]

| Receptor Target | Binding Affinity (Kᵢ, nM) | Affinity Class | Reference |

| Dopamine Receptors | |||

| D₂ (D₂ₛ, D₂ₗ) | High Affinity (≤ 6) | High | [1][3] |

| D₃ | High Affinity (≤ 6) | High | [1][3] |

| D₄ (D₄.₄) | High Affinity (≤ 6) | High | [1][3] |

| D₁ | Moderate Affinity | Moderate | [1] |

| D₅ | Moderate Affinity | Moderate | [1] |

| Serotonin Receptors | |||

| 5-HT₁ₐ | 1.5 | High | [7] |

| 5-HT₂ₐ | 2.5 | High | [7] |

| 5-HT₂ₑ | 0.19 | High | [7] |

| 5-HT₂C | Moderate Affinity | Moderate | [1] |

| 5-HT₃ | Moderate Affinity | Moderate | [1] |

| 5-HT₆ | Moderate Affinity (≤ 50) | Moderate | [1][3] |

| 5-HT₇ | 2.7 | High | [7] |

| Other Targets | |||

| Serotonin Transporter (SERT) | Moderate Affinity | Moderate | [1][3] |

| α₄β₂ Nicotinic Receptor | Moderate Affinity (≤ 50) | Moderate | [1][3] |

| Histamine H₁ Receptor | Moderate Affinity | Moderate | [1] |

| α₁ₑ Adrenergic Receptor | Moderate Affinity | Moderate | [1] |

Table 1: Summary of Brilaroxazine Receptor Binding Affinities. This table presents the Kᵢ values, which represent the concentration of the drug required to occupy 50% of the receptors in vitro.

Functional Activity

Beyond simple binding, brilaroxazine's functional activity—whether it activates (agonism) or blocks (antagonism) a receptor—defines its mechanism. It is a potent partial agonist at D₂, D₃, D₄, and 5-HT₁ₐ receptors and a functional antagonist at several other serotonin receptors.[1][4] This "dopamine-serotonin system stabilizer" profile is a hallmark of third-generation antipsychotics.[8]

| Receptor Target | Functional Activity | Reference |

| Dopamine Receptors | ||

| D₂ | Partial Agonist | [1][4] |

| D₃ | Partial Agonist | [1][4] |

| D₄ | Partial Agonist | [1][4] |

| Serotonin Receptors | ||

| 5-HT₁ₐ | Partial Agonist | [1][4][7] |

| 5-HT₂ₐ | Partial Agonist / Antagonist* | [4][7] |

| 5-HT₂ₑ | Antagonist | [1][4][7] |

| 5-HT₂C | Antagonist | [1] |

| 5-HT₆ | Antagonist | [1] |

| 5-HT₇ | Antagonist | [1][4][7] |

Table 2: Summary of Brilaroxazine Functional Activity at Key Receptors. This table outlines whether brilaroxazine activates or inhibits receptor signaling. *Note: Sources vary, describing the activity at 5-HT₂ₐ as partial agonism or antagonism, suggesting it may be a very weak partial agonist or a neutral antagonist depending on the specific functional assay.[4][7]

Signaling Pathways and Therapeutic Rationale

The combination of partial agonism and antagonism at key receptors allows brilaroxazine to modulate downstream signaling pathways, which is believed to translate into its clinical effects.

References

- 1. benchchem.com [benchchem.com]

- 2. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. GloSensor™ cAMP Assay Protocol [promega.jp]

- 4. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]

- 5. Inhibition of apomorphine-induced climbing in mice by cholinergic drugs and neuroleptics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cAMP-Glo™ Assay Protocol [at.promega.com]

An In-Depth Technical Guide to the Synthesis of Brilaroxazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilaroxazine hydrochloride, also known as RP5063, is a novel investigational atypical antipsychotic with a multimodal mechanism of action, targeting various dopamine and serotonin receptors. Its chemical name is 6-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-2H-benzo[b][1][2]oxazin-3(4H)-one hydrochloride. This technical guide outlines a plausible and detailed synthetic pathway for this compound, based on analogous chemical transformations and information available in the public domain, including patents and chemical literature. The synthesis is presented as a multi-step process involving the preparation of key intermediates followed by their coupling and final salt formation. This document provides structured data tables for quantitative analysis, detailed experimental protocols for key reactions, and a visual representation of the synthetic workflow.

Overview of the Synthetic Pathway

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of the Arylpiperazine Moiety: Preparation of 1-(2,3-dichlorophenyl)piperazine.

-

Synthesis of the Benzoxazinone Core: Preparation of 6-hydroxy-2H-benzo[b][1][2]oxazin-3(4H)-one.

-

Assembly and Salt Formation: Coupling of the two core fragments via a butoxy linker and subsequent conversion to the hydrochloride salt.

The overall synthetic scheme is depicted in the workflow diagram below.

References

The Discovery and Development of Brilaroxazine Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Brilaroxazine hydrochloride (developmental code name: RP5063) is a novel, third-generation atypical antipsychotic in late-stage clinical development for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders. Developed by Reviva Pharmaceuticals, brilaroxazine is a dopamine-serotonin system modulator with a unique pharmacological profile, acting as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, while exhibiting antagonist activity at serotonin 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors.[1][2][3][4] This multimodal mechanism of action is designed to address both the positive and negative symptoms of schizophrenia with an improved safety and tolerability profile compared to existing antipsychotics, particularly concerning metabolic side effects.[5][6] This guide provides a comprehensive technical overview of the discovery, preclinical development, mechanism of action, and clinical evaluation of this compound, presenting key quantitative data, detailed experimental methodologies where available, and visualizations of its signaling pathways and development workflows.

Introduction and Rationale

Schizophrenia is a complex and chronic mental health disorder characterized by a range of debilitating symptoms, including positive symptoms (hallucinations and delusions), negative symptoms (avolition and social withdrawal), and cognitive deficits.[5] While numerous antipsychotic medications are available, their efficacy can be limited, and they are often associated with significant adverse effects such as weight gain, metabolic syndrome, and extrapyramidal symptoms, which can lead to poor patient compliance.[5][6]

Brilaroxazine was developed to address these unmet medical needs.[5] Structurally, it is a benzoxazinone derivative and is chemically related to aripiprazole.[1] The key structural difference is the substitution of a methylene group in the quinolinone ring system of aripiprazole with an oxygen atom, which is critical for its distinct receptor binding profile and intrinsic activity.[5]

Chemical Properties and Synthesis

This compound is the hydrochloride salt of 6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one.[7][8]

| Property | Value |

| Chemical Formula | C22H25Cl2N3O3 |

| Molar Mass | 450.36 g/mol |

| IUPAC Name | 6-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one |

Table 1: Chemical Properties of Brilaroxazine.

Synthesis

A general method for the synthesis of arylpiperazine derivatives, including brilaroxazine, has been described in patent literature. The synthesis involves the preparation of a benzoxazinone derivative which is then converted to the hydrochloride salt.[6]

Experimental Protocol: General Synthesis of this compound

Note: This is a generalized protocol based on available patent information. Specific reaction conditions, solvents, and purification methods may vary.

-

Step 1: Synthesis of the Benzoxazinone Intermediate: The synthesis starts with the appropriate precursors to form the 4H-1,4-benzoxazin-3-one core structure.

-

Step 2: Alkylation: The benzoxazinone intermediate is then alkylated with a suitable butoxy derivative containing a leaving group to introduce the four-carbon chain.

-

Step 3: Coupling with Arylpiperazine: The resulting intermediate is then coupled with 1-(2,3-dichlorophenyl)piperazine to form the final brilaroxazine base.

-

Step 4: Salt Formation: The brilaroxazine base is treated with hydrogen chloride in a suitable solvent to yield this compound.[6]

Non-Clinical Pharmacology

Pharmacodynamics: Receptor Binding and Functional Activity

Brilaroxazine exhibits a broad and unique in vitro pharmacological profile, characterized by its high affinity for a range of dopamine and serotonin receptors.[2][3]

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | Potent Affinity (≤6 nM) | Partial Agonist |

| Dopamine D3 | Potent Affinity (≤6 nM) | Partial Agonist |

| Dopamine D4 | Potent Affinity (≤6 nM) | Partial Agonist |

| Serotonin 5-HT1A | 1.5 | Partial Agonist |

| Serotonin 5-HT2A | 2.5 | Partial Agonist |

| Serotonin 5-HT2B | 0.19 | Antagonist |

| Serotonin 5-HT2C | Moderate Affinity | Antagonist |

| Serotonin 5-HT6 | Moderate Affinity | Antagonist |

| Serotonin 5-HT7 | 2.7 | Antagonist |

Table 2: Receptor Binding Affinity and Functional Activity of Brilaroxazine.[1][2][3][9]

Experimental Protocol: Competitive Radioligand Binding Assay

Note: This is a generalized protocol. Specific radioligands, concentrations, and incubation conditions vary for each receptor.

-

Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human receptor of interest are prepared by homogenization and differential centrifugation.[1][10]

-

Assay Setup: The assay is typically performed in a 96-well plate format. Wells are designated for total binding, non-specific binding (in the presence of a high concentration of an unlabeled ligand), and competition with various concentrations of brilaroxazine.[1]

-

Incubation: A specific radioligand (e.g., [³H]-Spiperone for D2 receptors) is added to all wells, followed by the membrane preparation. The plate is incubated to allow binding to reach equilibrium.[1][10]

-

Harvesting and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is measured using a scintillation counter.[1]

-

Data Analysis: The concentration of brilaroxazine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.[1]

Experimental Protocol: cAMP Functional Assay (for Gi-coupled receptors like 5-HT1A)

Note: This is a generalized protocol.

-

Cell Culture: HEK293 cells stably expressing the human 5-HT1A receptor are cultured to near confluence in 96-well plates.[10]

-

Compound Treatment: Cells are pre-incubated with various concentrations of brilaroxazine. To measure agonist activity, cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.[10]

-

cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[10]

-

Data Analysis: The ability of brilaroxazine to inhibit forskolin-stimulated cAMP production is measured to determine its agonist or antagonist activity and potency.

References

- 1. benchchem.com [benchchem.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. revivapharma.com [revivapharma.com]

- 4. This compound by Reviva Pharmaceuticals for Major Depressive Disorder: Likelihood of Approval [pharmaceutical-technology.com]

- 5. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]

- 6. US8188076B2 - Compositions, synthesis, and methods of utilizing arylpiperazine derivatives - Google Patents [patents.google.com]

- 7. Reviva Pharmaceuticals Announces Update on RECOVER, a Pivotal Phase 3 Global Study Evaluating Brilaroxazine for the Treatment of Schizophrenia - BioSpace [biospace.com]

- 8. Climbing behaviour induced by apomorphine in mice: a potential model for the detection of neuroleptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. revivapharma.com [revivapharma.com]

- 10. benchchem.com [benchchem.com]

Brilaroxazine Hydrochloride: A Comprehensive Receptor Binding Profile and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine (developmental code name RP5063), an investigational atypical antipsychotic, is a novel serotonin-dopamine system modulator under development by Reviva Pharmaceuticals.[1][2] It is a third-generation antipsychotic that demonstrates a unique pharmacodynamic profile, acting as a partial agonist at key dopamine and serotonin receptors while antagonizing others.[1][3] This multimodal mechanism of action is believed to contribute to its potential efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia with a favorable side-effect profile compared to existing treatments.[1][3] This technical guide provides an in-depth overview of the receptor binding profile of brilaroxazine hydrochloride, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Receptor Binding Affinity and Functional Activity

Brilaroxazine exhibits a broad in vitro pharmacology, with high to moderate binding affinity for a range of dopamine and serotonin receptors.[4][5] Its distinct profile is characterized by potent partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as the serotonin 5-HT₁A receptor.[1] Conversely, it acts as an antagonist at serotonin 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₆, and 5-HT₇ receptors.[1] This combination of activities is thought to stabilize the dopamine and serotonin neurotransmitter systems.[5]

The binding affinities (Ki) of brilaroxazine for various receptors, compiled from multiple sources, are summarized in the table below. A lower Ki value indicates a higher binding affinity.

| Target Receptor | Functional Activity | Binding Affinity, Ki (nM) |

| Dopamine D₂L | Partial Agonist | 0.45[6] |

| Dopamine D₂S | Partial Agonist | 0.28[6] |

| Dopamine D₃ | Partial Agonist | 3.7[6] |

| Dopamine D₄ | Partial Agonist | Potent Affinity (≤6 nM)[5] |

| Serotonin 5-HT₁ₐ | Partial Agonist | 1.5[7] |

| Serotonin 5-HT₂ₐ | Antagonist | 2.5[7] |

| Serotonin 5-HT₂ₑ | Antagonist | 0.19[7] |

| Serotonin 5-HT₇ | Antagonist | 2.7[7] |

Brilaroxazine also demonstrates moderate affinity for the serotonin transporter (SERT) and the α₄β₂ nicotinic acetylcholine receptor.[5] It has a low affinity for 5-HT₁ₑ, α₂ adrenergic, and muscarinic acetylcholine receptors, as well as for norepinephrine and dopamine transporters.[1]

Experimental Protocols: Radioligand Binding Assays

The determination of brilaroxazine's binding affinity (Ki) for its target receptors is typically achieved through competitive radioligand binding assays.[8] This standard method measures the ability of the unlabeled drug (brilaroxazine) to displace a radiolabeled ligand known to bind specifically to the receptor of interest.[8] The concentration of brilaroxazine that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[9]

Below is a detailed, composite methodology for a competitive radioligand binding assay, which can be adapted for determining the Ki of brilaroxazine for various target receptors.

Membrane Preparation

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human receptor of interest are commonly used.[8][9]

-

Homogenization: Cells are harvested and homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[8]

-

Centrifugation: The homogenate undergoes low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then subjected to high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.[8]

-

Washing: The membrane pellet is washed by resuspension in fresh lysis buffer followed by another round of high-speed centrifugation.[8]

-

Storage: The final membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a standard method such as the BCA assay. The membrane preparation is then stored in aliquots at -80°C until use.[8]

Assay Procedure (96-well plate format)

-

Plate Setup: All experimental conditions are typically performed in triplicate. The assay plate includes wells for:

-

Total Binding: Contains assay buffer, radioligand, and the membrane preparation.[8]

-

Non-specific Binding (NSB): Contains a high concentration of a known selective unlabeled ligand for the target receptor, the radioligand, and the membrane preparation. This is to saturate all specific binding sites.[8]

-

Brilaroxazine Competition: Contains various concentrations of brilaroxazine, the radioligand, and the membrane preparation.[8]

-

-

Reagent Addition:

-

Add assay buffer to the "Total Binding" wells.[8]

-

Add the high-concentration unlabeled ligand to the "NSB" wells.[8]

-

Add each dilution of brilaroxazine to the respective competition wells.[8]

-

Add the radioligand solution (at a concentration close to its dissociation constant, Kd) to all wells.[8]

-

Initiate the binding reaction by adding the diluted membrane preparation to all wells.[8]

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation during incubation is recommended.[8]

Data Acquisition and Analysis

-

Filtration: Following incubation, the contents of the wells are rapidly filtered through glass fiber filter plates to separate the bound from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

-

Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a microplate scintillation counter.[9]

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The percentage of specific binding is plotted against the logarithm of the brilaroxazine concentration.

-

A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC50 value.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

-

Visualizing Methodologies and Pathways

To further elucidate the experimental process and the proposed mechanism of action of brilaroxazine, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Simplified signaling pathway of brilaroxazine.

Conclusion

This compound presents a promising and complex receptor binding profile, acting as a multimodal modulator of the dopamine and serotonin systems. Its potent partial agonism at D₂, D₃, D₄, and 5-HT₁ₐ receptors, combined with its antagonism at 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₇ receptors, provides a strong rationale for its potential therapeutic efficacy in schizophrenia. The standardized and rigorous methodologies employed in determining its receptor binding affinities, such as competitive radioligand binding assays, are crucial for a comprehensive understanding of its pharmacological properties. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals in the continued investigation and potential clinical application of brilaroxazine.

References

- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]

- 2. revivapharma.com [revivapharma.com]

- 3. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]

- 4. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]

- 5. revivapharma.com [revivapharma.com]

- 6. revivapharma.com [revivapharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Pharmacodynamics of Brilaroxazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brilaroxazine hydrochloride (developmental code name: RP5063) is an investigational atypical antipsychotic agent under development by Reviva Pharmaceuticals for the treatment of schizophrenia and other neuropsychiatric and inflammatory disorders.[1] As a third-generation antipsychotic, it exhibits a unique pharmacodynamic profile as a dopamine-serotonin system modulator.[1] Clinical trial data suggest that brilaroxazine may offer favorable efficacy and an improved side-effect profile compared to existing second and third-generation antipsychotics.[1] This technical guide provides an in-depth overview of the core pharmacodynamics of Brilaroxazine, including its receptor binding affinity, functional activity, and the experimental methodologies used to characterize these properties.

Mechanism of Action

Brilaroxazine functions as a multimodal dopamine and serotonin modulator.[2] Its therapeutic effects are believed to be mediated through a combination of partial agonism at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A receptors, as well as antagonism at serotonin 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors.[1] This balanced action on key neurotransmitter systems is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal symptoms and metabolic side effects.[1][3]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro receptor binding affinities and functional activities of this compound.

Table 1: Receptor Binding Affinity of Brilaroxazine

| Receptor | K_i_ (nM) |

| Serotonin Receptors | |

| 5-HT | 1.5[2] |

| 5-HT | 2.5[2] |

| 5-HT | 0.19[2] |

| 5-HT | Moderate Affinity[1] |

| 5-HT | Moderate Affinity[1] |

| 5-HT | 2.7[2] |

| Dopamine Receptors | |

| D | Potent Affinity[1] |

| D | Potent Affinity[1] |

| D | Potent Affinity[1] |

| Other Receptors | |

| α | Moderate Affinity[1] |

| Serotonin Transporter (SERT) | Moderate Affinity[4] |

Note: K_i_ values represent the concentration of the drug that inhibits 50% of radioligand binding. A lower K_i_ value indicates a higher binding affinity.

Table 2: Functional Activity of Brilaroxazine

| Receptor | Functional Activity |

| Serotonin Receptors | |

| 5-HT | Partial Agonist[1][2] |

| 5-HT | Antagonist[1] |

| 5-HT | Antagonist[2] |

| 5-HT | Antagonist[1] |

| 5-HT | Antagonist[5] |

| 5-HT | Antagonist[2][5] |

| Dopamine Receptors | |

| D | Partial Agonist[1][2] |

| D | Partial Agonist[1][2] |

| D | Partial Agonist[1][2] |

| Other Receptors | |

| α | Full Agonist[5] |

Table 3: Clinical Efficacy of Brilaroxazine in Schizophrenia (Phase 3 RECOVER Trial)

| Endpoint | Brilaroxazine 50 mg | Placebo | p-value |

| Change from Baseline in PANSS Total Score at Week 4 | -23.9 | -13.8 | <0.001[1] |

PANSS: Positive and Negative Syndrome Scale

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (K_i_) of Brilaroxazine for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation:

-

Utilize cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest.

-

Harvest cells and homogenize in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate to pellet cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

Perform the assay in a 96-well plate format.

-

Include wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + saturating concentration of a competing ligand), and competitive binding (radioligand + membranes + varying concentrations of Brilaroxazine).

-

Add a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) to all wells.

-

Incubate the plate to allow for binding equilibrium to be reached.

-

-

Detection and Analysis:

-

Separate bound from unbound radioligand via rapid filtration through glass fiber filters.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Brilaroxazine to generate a competition curve.

-

Determine the IC₅₀ value (concentration of Brilaroxazine that inhibits 50% of specific binding) from the curve.

-

Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Functional Assays (cAMP Accumulation Assay)

Objective: To determine the functional activity (e.g., partial agonism, antagonism) of Brilaroxazine at G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.

Methodology:

-

Cell Culture and Plating:

-

Use a cell line (e.g., HEK293) stably expressing the GPCR of interest.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with an appropriate assay buffer.

-

For agonist testing: Add varying concentrations of Brilaroxazine to the cells.

-

For antagonist testing: Pre-incubate the cells with varying concentrations of Brilaroxazine before adding a known agonist for the receptor.

-

Stimulate adenylyl cyclase with forskolin to induce cAMP production.

-

Incubate the plate to allow for cAMP accumulation.

-

-

Detection and Analysis:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

For agonist activity: Plot the cAMP concentration against the log concentration of Brilaroxazine to generate a dose-response curve and determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal effect).

-

For antagonist activity: Plot the response to the agonist against the log concentration of Brilaroxazine to determine the IC₅₀ and subsequently calculate the K_b_ (dissociation constant for the antagonist).

-

Discussion

Brilaroxazine's distinct pharmacodynamic profile as a potent partial agonist at D₂, D₃, D₄, and 5-HT₁ₐ receptors, and an antagonist at several other serotonin receptors, underpins its potential as a broad-spectrum antipsychotic.[1][2] The partial agonism at dopamine D₂ receptors is a key feature of third-generation antipsychotics, aiming to stabilize the dopaminergic system by acting as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state. This may contribute to a lower risk of extrapyramidal symptoms compared to first and second-generation antipsychotics.

The potent antagonism at the 5-HT₂ₐ receptor is a common characteristic of atypical antipsychotics and is associated with a reduced risk of extrapyramidal symptoms and potential benefits for negative symptoms and cognition. Furthermore, Brilaroxazine's activity at other serotonin receptors, such as 5-HT₂C, 5-HT₆, and 5-HT₇, may contribute to its effects on mood, cognition, and sleep.[1]

The clinical data from the Phase 3 RECOVER trial, demonstrating a significant reduction in the PANSS total score, provide strong evidence for the clinical efficacy of Brilaroxazine in treating schizophrenia.[1] The favorable side-effect profile observed in clinical trials, with low rates of weight gain, akathisia, and extrapyramidal symptoms, further supports its potential as a well-tolerated treatment option.[1]

Conclusion

This compound is a promising investigational atypical antipsychotic with a unique and complex pharmacodynamic profile. Its multimodal action as a dopamine-serotonin system modulator offers the potential for broad efficacy in treating the diverse symptoms of schizophrenia while minimizing the burdensome side effects associated with many current antipsychotic medications. The data presented in this technical guide provide a comprehensive overview of the core pharmacodynamic properties of Brilaroxazine, which will be of value to researchers, scientists, and drug development professionals in the field of neuropsychopharmacology. Further clinical development and research will continue to elucidate the full therapeutic potential of this novel agent.

References

- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. How does Brilaroxazinecompare with other treatments for Schizophrenia? [synapse.patsnap.com]

- 4. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]

- 5. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]

Brilaroxazine Hydrochloride: A Technical Guide for Schizophrenia Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilaroxazine hydrochloride (formerly RP5063) is a novel, third-generation atypical antipsychotic currently in late-stage clinical development for the treatment of schizophrenia.[1] As a potent dopamine-serotonin system modulator, it exhibits a unique pharmacological profile characterized by partial agonism at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors, alongside antagonist activity at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[2][3][4] This multifaceted mechanism of action is designed to address the positive, negative, and cognitive symptoms of schizophrenia while offering an improved safety and tolerability profile compared to existing antipsychotics.[2][4] This technical guide provides a comprehensive overview of the preclinical and clinical research on brilaroxazine, including its mechanism of action, pharmacokinetic and pharmacodynamic properties, and efficacy and safety data from key clinical trials. Detailed experimental methodologies and signaling pathways are presented to support further research and development in the field of schizophrenia therapeutics.

Introduction

Schizophrenia is a severe and chronic mental disorder affecting millions worldwide, characterized by a complex constellation of positive, negative, and cognitive symptoms.[5] While current antipsychotic medications are effective in managing positive symptoms, they often have limited efficacy for negative and cognitive symptoms and are associated with significant side effects, leading to poor patient adherence.[4] Brilaroxazine has emerged as a promising therapeutic candidate designed to address these unmet needs through its distinct receptor binding and activity profile.[2]

Mechanism of Action

Brilaroxazine functions as a dopamine and serotonin modulator.[6] Its therapeutic effects are believed to be mediated through a combination of partial agonist and antagonist activities at key receptors implicated in the pathophysiology of schizophrenia.[2][3]

Receptor Binding Profile

Brilaroxazine demonstrates high affinity for a range of dopamine and serotonin receptors. The binding affinities (Ki) are summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D2 | Potent | Partial Agonist |

| Dopamine D3 | Potent | Partial Agonist |

| Dopamine D4 | Potent | Partial Agonist |

| Serotonin 5-HT1A | Potent | Partial Agonist |

| Serotonin 5-HT2A | Potent | Partial Agonist |

| Serotonin 5-HT2B | Potent | Antagonist |

| Serotonin 5-HT6 | Moderate | Antagonist |

| Serotonin 5-HT7 | Potent | Antagonist |

Source: Multiple sources[1][2][3][4][6]

Signaling Pathways

The unique receptor profile of brilaroxazine suggests a complex interplay of signaling pathways that contribute to its antipsychotic effects. The following diagram illustrates the proposed mechanism of action.

Caption: Proposed mechanism of action of brilaroxazine.

Preclinical Research

Preclinical studies in rodent models have demonstrated the antipsychotic potential of brilaroxazine.

Experimental Protocols

3.1.1. Apomorphine-Induced Climbing in Mice

This model is used to assess the dopamine receptor blocking activity of antipsychotic drugs.

-

Animals: Male NMRI mice.

-

Procedure:

-

Mice are individually placed in wire mesh cages.

-

Brilaroxazine (1, 3, and 10 mg/kg), haloperidol (0.5 mg/kg as a positive control), or vehicle is administered intraperitoneally (i.p.).

-

After a pre-treatment period (typically 30 minutes), apomorphine (a dopamine agonist) is administered subcutaneously (s.c.) to induce climbing behavior.

-

Climbing behavior (the amount of time the mouse spends climbing the cage walls) is observed and scored at set intervals over a specific period (e.g., 30 minutes).

-

-

Endpoint: Reduction in apomorphine-induced climbing behavior compared to the vehicle-treated group.

3.1.2. Apomorphine-Induced Deficit in Prepulse Inhibition (PPI) in Rats

The PPI model is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.

-

Animals: Male Wistar rats.

-

Procedure:

-

Rats are placed in a startle chamber.

-

A series of acoustic stimuli are presented: a weak prepulse stimulus followed by a strong startling pulse.

-

The startle response (flinch) is measured.

-

Brilaroxazine, a positive control, or vehicle is administered prior to the administration of apomorphine, which disrupts PPI.

-

-

Endpoint: Reversal of the apomorphine-induced deficit in PPI.

3.1.3. Dizocilpine-Induced Hyperactivity in Rats

This model mimics the hyperdopaminergic state associated with psychosis.

-

Animals: Male Wistar rats.

-

Procedure:

-

Rats are placed in an open-field arena.

-

Locomotor activity is measured using an automated tracking system.

-

Brilaroxazine, a positive control, or vehicle is administered before the administration of dizocilpine (an NMDA receptor antagonist) which induces hyperactivity.

-

-

Endpoint: Reduction in dizocilpine-induced locomotor activity.

Preclinical Workflow

Caption: Workflow for preclinical evaluation of brilaroxazine.

Clinical Research

Brilaroxazine has undergone extensive clinical evaluation in Phase I, II, and III trials.

Clinical Trial Design and Protocols

4.1.1. Phase II REFRESH Trial (NCT01490086)

-

Objective: To assess the efficacy, safety, and tolerability of brilaroxazine in patients with acute exacerbation of schizophrenia or schizoaffective disorder.[3][5]

-

Design: A multinational, multicenter, randomized, double-blind, placebo-controlled, 28-day study.[3][7]

-

Patient Population: 234 patients with a diagnosis of schizophrenia or schizoaffective disorder experiencing an acute episode.[5][7]

-

Intervention: Patients were randomized to receive once-daily oral doses of brilaroxazine (15 mg, 30 mg, or 50 mg), aripiprazole (15 mg as an active control), or placebo.[3]

-

Primary Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Day 28.[3][5][7]

-

Secondary Endpoints: Included changes in Clinical Global Impression-Severity (CGI-S) score, social functioning, and positive and negative symptom subscales of the PANSS.[7]

4.1.2. Phase III RECOVER Trial (NCT05184335)

-

Objective: To evaluate the efficacy and safety of brilaroxazine in patients with acute schizophrenia.[8][9]

-

Design: A global, randomized, double-blind, placebo-controlled, multicenter, 4-week study, with a 52-week open-label extension (OLE).[8][9]

-

Patient Population: Approximately 411 patients aged 18-65 with a DSM-5 diagnosis of schizophrenia experiencing an acute exacerbation.[8] Inclusion criteria included a PANSS total score of 80-120 and a CGI-S score of ≥4.[8]

-

Intervention: Patients were randomized to receive once-daily oral brilaroxazine (15 mg or 50 mg) or placebo for 28 days.[8][9] The OLE part involved flexible doses of 15, 30, or 50 mg.[9]

-

Primary Endpoint: Change from baseline in PANSS total score at Day 28.[8]

-

Secondary Endpoints: Changes in CGI-S, positive and negative symptoms, social functioning (Personal and Social Performance scale - PSP), and cognition.[8][10]

Clinical Trial Workflow

Caption: A simplified workflow of the brilaroxazine clinical trials.

Efficacy Data

4.3.1. Phase II REFRESH Trial

Brilaroxazine met its primary endpoint, demonstrating a statistically significant reduction in the PANSS total score compared to placebo.[5] Improvements were also observed in social functioning and both positive and negative symptoms.[5]

4.3.2. Phase III RECOVER Trial

The 50 mg dose of brilaroxazine met the primary endpoint with a statistically significant and clinically meaningful reduction in the PANSS total score at week 4 compared to placebo.[8][10]

| Endpoint | Brilaroxazine 50 mg | Placebo | p-value |

| Change in PANSS Total Score from Baseline | -23.9 | -13.8 | <0.001 |

Source: Reviva Pharmaceuticals Press Release, October 2023[8][10]

Statistically significant improvements were also observed for the 50 mg dose across all major secondary endpoints, including positive and negative symptoms, social cognition, and CGI-S.[1][8]

Safety and Tolerability

Across clinical trials, brilaroxazine has been generally well-tolerated.[5]

| Adverse Event Profile | Observations |

| Metabolic Effects | No clinically significant weight gain, changes in blood glucose, or lipid profiles compared to placebo.[5] |

| Endocrine Effects | No significant impact on prolactin levels.[5] |

| Cardiovascular Effects | No clinically significant cardiovascular side effects.[5] |

| Common Adverse Events | The most common treatment-emergent adverse events were generally mild to moderate in severity. |

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analyses have shown that brilaroxazine has a predictable profile with a half-life that supports once-daily dosing. The exposure to brilaroxazine increases proportionally with the dose. A drug-drug interaction study indicated no significant interaction with CYP3A4 inhibitors.[4][11]

Conclusion

This compound represents a significant advancement in the development of treatments for schizophrenia. Its unique multimodal mechanism of action, targeting a broad range of dopamine and serotonin receptors, offers the potential for improved efficacy across all symptom domains of schizophrenia. Clinical trial data to date have demonstrated a robust and clinically meaningful treatment effect, coupled with a favorable safety and tolerability profile. Further research and the completion of the clinical development program will be crucial in fully elucidating the therapeutic potential of brilaroxazine for individuals living with schizophrenia.

References

- 1. youtube.com [youtube.com]

- 2. Brilaroxazine for Schizophrenia · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]

- 3. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]

- 4. Reviva Confirms FDA Agreement on Brilaroxazine Trials for Schizophrenia NDA [synapse.patsnap.com]

- 5. revivapharma.com [revivapharma.com]

- 6. revivapharma.com [revivapharma.com]

- 7. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]

- 8. revivapharma.com [revivapharma.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 11. revivapharma.com [revivapharma.com]

A Technical Guide to the Preclinical Data of Brilaroxazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Brilaroxazine (developmental code name: RP5063) is an investigational, third-generation atypical antipsychotic characterized as a multimodal dopamine and serotonin system modulator.[1][2] Developed by Reviva Pharmaceuticals, it has undergone extensive preclinical evaluation to establish its pharmacological profile, efficacy in animal models, and safety.[1][3] This document provides a comprehensive overview of the core preclinical data for Brilaroxazine hydrochloride, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacodynamics: Receptor Binding Profile

Brilaroxazine exhibits a distinct binding profile, acting as a potent partial agonist at dopamine D₂, D₃, and D₄ receptors and serotonin 5-HT₁ₐ receptors.[1][4][5] It also demonstrates antagonist activity at several other serotonin receptors, including 5-HT₂ₐ, 5-HT₂ₙ, and 5-HT₇.[1][4] This unique combination of partial agonism and antagonism is believed to contribute to its "dopamine-serotonin system stabilizer" activity.[5][6] The compound shows high affinity for these primary targets and moderate affinity for others, such as the serotonin transporter (SERT) and nicotinic acetylcholine (α4β2) receptors.[1][7][8]

Table 1: Receptor Binding Affinities (Ki, nM) and Functional Activity of Brilaroxazine

| Receptor Family | Target | Ki (nM) | Functional Activity | Reference(s) |

|---|---|---|---|---|

| Dopamine | D₁ | 100 | Not Determined | [1] |

| D₂ | 0.40 | Partial Agonist | [1] | |

| D₂ₗ | 0.45 | Partial Agonist | [1] | |

| D₂ₛ | 0.28 | Partial Agonist | [1] | |

| D₃ | 3.7 | Partial Agonist | [1] | |

| D₄ | 6.0 | Partial Agonist | [1][4] | |

| D₅ | 200 | Not Determined | [1] | |

| Serotonin | 5-HT₁ₐ | 1.5 | Partial Agonist | [1][4] |

| 5-HT₂ₐ | 2.5 | Weak Partial Agonist / Antagonist | [1][4] | |

| 5-HT₂ₙ | 0.19 | Antagonist | [4] | |

| 5-HT₂𝒸 | - | Antagonist | [1] | |

| 5-HT₆ | Moderate Affinity | Antagonist | [1][7] | |

| 5-HT₇ | 2.7 | Antagonist | [1][4] | |

| Other | Serotonin Transporter (SERT) | Moderate Affinity | - | [7][8] |

| Nicotinic Acetylcholine α₄β₂ | Moderate Affinity | - | [7][8] | |

| Histamine H₁ | Moderate Affinity | - | [1] |

| | Adrenergic α₁ₙ | Moderate Affinity | - |[1] |

Preclinical Efficacy in Animal Models

Brilaroxazine has demonstrated proof-of-concept antipsychotic efficacy in established rodent models that emulate symptoms of human schizophrenia.[8][9] These studies indicate that the compound can mitigate pharmacologically-induced behaviors associated with psychosis and cognitive deficits.[7][8]

Table 2: Efficacy of Brilaroxazine in the Apomorphine-Induced Climbing Test in Mice

| Dose (mg/kg, i.p.) | Outcome | p-value | Reference(s) |

|---|---|---|---|

| 1 | Decreased climbing behavior | <0.001 | [8][9] |

| 3 | Decreased climbing behavior | <0.001 | [8][9] |

| 10 | Decreased climbing behavior | <0.001 |[8][9] |

Table 3: Efficacy of Brilaroxazine in the Dizocilpine-Induced Hyperactivity Model in Rats

| Model | Dose (mg/kg, i.p.) | % Decrease vs. Vehicle | p-value | Reference(s) |

|---|---|---|---|---|

| Spontaneous Locomotion | 3 | 15% | <0.05 | [8][9] |

| 10 | 40% | <0.001 | [8][9] | |

| 30 | 30% | <0.01 | [8][9] | |

| Induced Locomotion | 3 | 25% | <0.05 | [8][9] |

| 10 | 49% | <0.01 | [8][9] | |

| 30 | 47% | <0.01 | [8][9] | |

| Stereotypy | 10 | 51% | <0.001 | [8][9] |

| | 30 | 58% | <0.001 |[8][9] |

Table 4: Efficacy of Brilaroxazine in the Apomorphine-Induced Prepulse Inhibition (PPI) Deficit Model in Rats

| Dose (mg/kg, i.p.) | Outcome | p-value | Reference(s) |

|---|---|---|---|

| 3 | Significantly increased PPI response | <0.001 | [8] |

| 10 | Significantly increased PPI response | <0.001 | [8] |

| 30 | Significantly increased PPI response | <0.001 | [8] |

| 10 (at 87 dB) | Reversed PPI deficit | <0.05 | [9] |

| 30 (at all levels) | Reversed PPI deficit | <0.01 |[9] |

Preclinical research has also explored Brilaroxazine's potential in inflammatory and fibrotic diseases.[10][11] In a bleomycin-induced rodent model of Idiopathic Pulmonary Fibrosis (IPF), Brilaroxazine improved survival and lung function while reducing lung fibrosis and inflammation.[12] It also showed antipsoriatic activity in an imiquimod-induced mouse model.[13]

Preclinical Safety and Metabolism

A comprehensive set of regulatory-compliant toxicology and safety pharmacology studies has been completed for Brilaroxazine.[5][10][14] Preclinical in vitro studies identified CYP3A4 as the primary enzyme involved in its metabolism.[15] Subsequent clinical studies confirmed that there is no significant drug-drug interaction when co-administered with strong CYP3A4 inhibitors, though dose modification may be necessary with strong inducers.[15][16] Notably, metabolism and excretion profiles were found to be similar across mice, canines, and humans, supporting the translation of safety data from preclinical species.[16]

Experimental Protocols

Detailed methodologies for the key preclinical efficacy studies are outlined below.

-

Objective: To assess the potential antipsychotic activity by measuring the antagonism of a dopamine agonist-induced behavior.

-

Animal Model: NMRI mice (n=10 per group).[9]

-

Procedure: Five groups of mice were used. Test compounds (Brilaroxazine at 1, 3, and 10 mg/kg, i.p.; Haloperidol at 0.5 mg/kg, i.p.) or a vehicle were administered 30 minutes prior to a subcutaneous injection of apomorphine (1 mg/kg). Climbing behavior was then observed and scored.[8][9]

-

Methodological Reference: Protais et al., 1976.[9]

-

Objective: To model deficits in sensorimotor gating, a core feature of schizophrenia.

-

Animal Model: Wistar rats (n=15 per group).[9]

-

Procedure: Five groups of rats were used. Test compounds (Brilaroxazine at 3, 10, and 30 mg/kg, i.p.; Haloperidol at 1 mg/kg, i.p.) or a vehicle were administered prior to induction of PPI deficit with apomorphine. The acoustic startle response to a strong stimulus, both with and without a preceding weaker prepulse, was measured.[8][9]

-

Methodological Reference: Geyer et al., 2001.[9]

-

Objective: To evaluate antipsychotic potential by measuring the antagonism of hyperactivity and stereotypy induced by an NMDA receptor antagonist.

-

Animal Model: Wistar rats (n=10 per group).[9]

-

Procedure: Six groups of rats were used. Test compounds (Brilaroxazine at 3, 10, and 30 mg/kg, i.p.; Olanzapine at 6 mg/kg, i.p.) or a vehicle were administered. The effects on spontaneous locomotion, dizocilpine-induced locomotion, stereotypy, and rearing behaviors were quantified.[8][9]

-

Methodological Reference: Rung et al., 2005.[9]

Visualizations: Pathways and Workflows

Caption: Brilaroxazine's multimodal action on dopamine and serotonin receptors.

Caption: Generalized workflow for in-vivo behavioral pharmacology studies.

References

- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]

- 2. Brilaroxazine (RP5063) for Research Investigations [benchchem.com]

- 3. Reviva Pharmaceuticals Reports Positive 1-Year Phase 3 Results for Brilaroxazine in Schizophrenia, Highlighting Efficacy and Safety | Nasdaq [nasdaq.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What clinical trials have been conducted for Brilaroxazine? [synapse.patsnap.com]

- 6. revivapharma.com [revivapharma.com]

- 7. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]

- 8. revivapharma.com [revivapharma.com]

- 9. esmed.org [esmed.org]

- 10. Reviva Pharmaceuticals Reports Progress on Brilaroxazine Trials and Financial Results for Q3 2024 [quiverquant.com]

- 11. revivapharma.com [revivapharma.com]

- 12. revivapharma.com [revivapharma.com]

- 13. revivapharma.com [revivapharma.com]

- 14. revivapharma.com [revivapharma.com]

- 15. revivapharma.com [revivapharma.com]

- 16. revivapharma.com [revivapharma.com]

Brilaroxazine Hydrochloride: A Technical Guide to its Molecular Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brilaroxazine hydrochloride (formerly RP5063) is a novel, third-generation atypical antipsychotic in late-stage clinical development by Reviva Pharmaceuticals.[1] It is a multimodal dopamine and serotonin modulator with a distinct pharmacological profile, acting as a partial agonist at key dopamine and serotonin receptors while antagonizing others.[1][2] This unique mechanism of action suggests potential for broad efficacy in treating not only the positive symptoms of schizophrenia but also the negative and cognitive symptoms, with a potentially favorable side-effect profile compared to existing treatments.[1][3] This technical guide provides an in-depth overview of brilaroxazine's molecular targets, binding affinities, functional activities, and the associated signaling pathways. It also includes detailed experimental protocols for the key assays used to characterize this compound.

Introduction

Schizophrenia is a complex and chronic mental disorder characterized by a range of symptoms, including positive symptoms (e.g., hallucinations, delusions), negative symptoms (e.g., apathy, social withdrawal), and cognitive deficits.[4] While existing antipsychotics are effective for many patients, they are often associated with significant side effects, such as metabolic disturbances and extrapyramidal symptoms, which can lead to poor patient compliance.[5]

Brilaroxazine has been developed to address these unmet medical needs.[5] It is currently under investigation for the treatment of schizophrenia, with phase III clinical trials underway.[1] The U.S. Food and Drug Administration (FDA) has also granted it orphan drug designation for the treatment of pulmonary arterial hypertension (PAH) and idiopathic pulmonary fibrosis (IPF).[1]

This document serves as a comprehensive technical resource for researchers and drug development professionals, detailing the molecular pharmacology of this compound.

Molecular Targets and Binding Affinities

Brilaroxazine exhibits a high affinity for a range of dopamine and serotonin receptors. Its binding affinity is quantified by the inhibition constant (Kᵢ), which represents the concentration of the drug required to occupy 50% of the receptors in a radioligand binding assay. A lower Kᵢ value indicates a higher binding affinity.

The table below summarizes the binding affinities of brilaroxazine for its primary molecular targets.

| Target Receptor | Binding Affinity (Kᵢ) in nM |

| Dopamine D₂L | 0.45[6] |

| Dopamine D₂S | 0.28[6] |

| Dopamine D₃ | 3.7[6] |

| Serotonin 5-HT₁ₐ | 1.5[4] |

| Serotonin 5-HT₂ₐ | 2.5[4] |

| Serotonin 5-HT₂B | 0.19[4] |

| Serotonin 5-HT₇ | 2.7[4] |

| Note: Kᵢ values are compiled from multiple sources and may vary slightly depending on the specific experimental conditions. |

Functional Activity and Signaling Pathways

Brilaroxazine's pharmacological effects are not only determined by its binding affinity but also by its functional activity at the target receptor. It acts as a partial agonist at some receptors and an antagonist at others.

Dopamine D₂ Receptor Partial Agonism

Brilaroxazine is a partial agonist at dopamine D₂ receptors (both D₂L and D₂S isoforms).[6] This means it has a lower intrinsic efficacy than the endogenous full agonist, dopamine. In conditions of high dopaminergic activity (as is hypothesized in the positive symptoms of schizophrenia), brilaroxazine acts as a functional antagonist, reducing dopaminergic neurotransmission. Conversely, in areas of low dopamine activity (potentially related to negative and cognitive symptoms), it provides a sufficient level of receptor stimulation to improve function. This stabilizing effect on the dopamine system is a hallmark of third-generation antipsychotics.

The D₂ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of Gαi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.

Serotonin 5-HT₁ₐ Receptor Partial Agonism

Similar to its action at D₂ receptors, brilaroxazine is a partial agonist at serotonin 5-HT₁ₐ receptors.[2] The 5-HT₁ₐ receptor is also coupled to Gαi/o, and its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[7] This action is thought to contribute to the anxiolytic and antidepressant effects of some antipsychotics.

Serotonin 5-HT₂ₐ Receptor Antagonism

Brilaroxazine acts as an antagonist at 5-HT₂ₐ receptors.[2] Blockade of these receptors is a key feature of atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower risk of extrapyramidal side effects. The 5-HT₂ₐ receptor is coupled to the Gαq/11 subunit, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, increase intracellular calcium and activate protein kinase C (PKC).

Serotonin 5-HT₂B and 5-HT₇ Receptor Antagonism

Brilaroxazine is also an antagonist at 5-HT₂B and 5-HT₇ receptors.[2] Antagonism at 5-HT₂B receptors may contribute to its safety profile, as activation of this receptor has been associated with cardiac valvulopathy. The 5-HT₇ receptor is coupled to Gαs, which stimulates adenylyl cyclase to increase cAMP production. Antagonism of 5-HT₇ receptors is being investigated for potential pro-cognitive and antidepressant effects.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the pharmacological profile of brilaroxazine.

Radioligand Binding Assay (for Kᵢ Determination)

This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of brilaroxazine for a specific receptor.

References

- 1. Brilaroxazine - Wikipedia [en.wikipedia.org]

- 2. revivapharma.com [revivapharma.com]

- 3. Novel Compounds in the Treatment of Schizophrenia—A Selective Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Zacks Small Cap Research - RVPH: Brilaroxazine: Multi-receptor Modulator on Deck [scr.zacks.com]

- 6. revivapharma.com [revivapharma.com]

- 7. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]

Methodological & Application

Brilaroxazine Hydrochloride In Vitro Assay Protocols: A Detailed Guide for Researchers

Introduction

Brilaroxazine hydrochloride (formerly RP5063) is a novel multimodal antipsychotic agent that acts as a dopamine and serotonin modulator.[1][2][3] It exhibits a broad pharmacological profile, functioning as a partial agonist at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁A and 5-HT₂A receptors.[1][4] Additionally, it demonstrates antagonist activity at serotonin 5-HT₂B, 5-HT₆, and 5-HT₇ receptors.[1][4] This complex mechanism of action is believed to contribute to its efficacy in treating schizophrenia and other neuropsychiatric disorders by stabilizing the dopamine and serotonin neurotransmitter systems.[1][3]

These application notes provide detailed protocols for a panel of in vitro assays essential for characterizing the pharmacological profile of this compound at its key molecular targets. The protocols are intended for researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Pharmacological Profile of Brilaroxazine

The following tables summarize the binding affinities and functional activities of Brilaroxazine at various dopamine and serotonin receptors.

Table 1: Brilaroxazine Binding Affinities (Ki)

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Dopamine D₂L | 0.45[5] |

| Dopamine D₂S | 0.28[5] |

| Dopamine D₃ | 3.7[5] |

| Dopamine D₄ | High Affinity[1] |

| Serotonin 5-HT₁A | 1.5[2][4] |

| Serotonin 5-HT₂A | 2.5[2][4] |

| Serotonin 5-HT₂B | 0.19[2][4] |

| Serotonin 5-HT₆ | 51[2] |

| Serotonin 5-HT₇ | 2.7[2][4] |

| Nicotinic α₄β₂ | 36.3[2] |

Table 2: Brilaroxazine Functional Activity

| Receptor Subtype | Functional Activity | Potency (EC₅₀/IC₅₀) | Efficacy (Eₘₐₓ) |

| Dopamine D₂ | Partial Agonist[1][4] | Data not available | Data not available |

| Dopamine D₃ | Partial Agonist[1][4] | Data not available | Data not available |

| Dopamine D₄ | Partial Agonist[1][4] | Data not available | Data not available |

| Serotonin 5-HT₁A | Partial Agonist[1][4] | Data not available | Data not available |

| Serotonin 5-HT₂A | Partial Agonist[1][4] | Data not available | Data not available |

| Serotonin 5-HT₂B | Antagonist[1][4] | Data not available | Data not available |

| Serotonin 5-HT₆ | Antagonist[6] | Data not available | Data not available |

| Serotonin 5-HT₇ | Antagonist[1][4] | Data not available | Data not available |

Note: Specific EC₅₀, IC₅₀, and Eₘₐₓ values for Brilaroxazine's functional activity are not consistently available in the public domain. The functional activity is described qualitatively based on the available literature.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols are based on standard pharmacological procedures and can be adapted for the evaluation of this compound.

Protocol 1: Radioligand Receptor Binding Assay for Dopamine D₂ Receptors

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D₂ receptor.

Principle: This competitive binding assay measures the ability of unlabeled Brilaroxazine to displace a specific radiolabeled ligand from the D₂ receptor. The concentration of Brilaroxazine that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Ki value.

Materials:

-

Cell Membranes: Membranes from a stable cell line expressing the human dopamine D₂ receptor (e.g., CHO-K1 or HEK293).

-

Radioligand: [³H]-Spiperone (a D₂ antagonist).

-

Non-specific Binding Control: Haloperidol (10 µM).[7]

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[7]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

-

Equipment: 96-well microplates, cell harvester, scintillation counter, glass fiber filters.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-10 µ g/well .[7]

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well for a total volume of 200 µL:

-

Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone (final concentration ~0.5 nM), and 100 µL of D₂ receptor membrane preparation.[7]

-

Non-specific Binding (NSB): 50 µL Haloperidol (10 µM final concentration), 50 µL [³H]-Spiperone, and 100 µL of membrane preparation.[7]

-

Competition: 50 µL of Brilaroxazine dilution, 50 µL [³H]-Spiperone, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[7]

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.[7]

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.[7]

-

Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the NSB counts from the total binding counts.

-

Plot the percentage of specific binding against the log concentration of Brilaroxazine.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Functional Assay for Serotonin 5-HT₁A Receptors

Objective: To determine the functional activity (partial agonism) of this compound at the human serotonin 5-HT₁A receptor.

Principle: The 5-HT₁A receptor is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of Brilaroxazine to inhibit forskolin-stimulated cAMP accumulation.

Materials:

-

Cells: A stable cell line expressing the human 5-HT₁A receptor (e.g., HEK293 or CHO).

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT).

-

Stimulant: Forskolin.

-

Phosphodiesterase Inhibitor: IBMX.

-

Assay Medium: Serum-free DMEM or F12.

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA).

Procedure:

-

Cell Culture: Seed the 5-HT₁A receptor-expressing cells in a 96-well plate and grow to approximately 90% confluency.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist (5-HT) in assay medium containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).[7]

-

Assay:

-

Wash the cells once with the assay medium.

-

Add the diluted compounds to the cells and pre-incubate for 15 minutes at 37°C.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production and incubate for an additional 30 minutes at 37°C.

-

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis:

-

Plot the cAMP levels against the log concentration of Brilaroxazine.

-

Determine the EC₅₀ value (potency) and the maximal effect (Eₘₐₓ, efficacy) relative to the full agonist (5-HT) using non-linear regression analysis.

-

Protocol 3: Calcium Flux Functional Assay for Serotonin 5-HT₂A Receptors

Objective: To determine the functional activity (partial agonism or antagonism) of this compound at the human serotonin 5-HT₂A receptor.

Principle: The 5-HT₂A receptor is a Gq-coupled receptor. Its activation stimulates phospholipase C, leading to an increase in intracellular calcium levels. This assay measures changes in intracellular calcium concentration in response to Brilaroxazine.

Materials:

-

Cells: A stable cell line expressing the human 5-HT₂A receptor (e.g., HEK293 or CHO).

-

Test Compound: this compound.

-

Reference Agonist: Serotonin (5-HT).

-

Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar.

-

Equipment: Fluorescence plate reader with an injection system.

Procedure:

-

Cell Culture: Seed the 5-HT₂A receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Assay:

-

For Agonist Mode:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject the Brilaroxazine dilutions into the wells and monitor the change in fluorescence over time.

-

-

For Antagonist Mode:

-

Pre-incubate the cells with the Brilaroxazine dilutions for a defined period.

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a fixed concentration (e.g., EC₈₀) of the reference agonist (5-HT) into the wells and monitor the change in fluorescence.

-

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Plot the response against the log concentration of Brilaroxazine.

-

For agonist activity, determine the EC₅₀ and Eₘₐₓ values.

-

For antagonist activity, determine the IC₅₀ value.

-

Mandatory Visualizations

The following diagrams illustrate the signaling pathways modulated by Brilaroxazine and the general workflows of the described in vitro assays.

References

- 1. benchchem.com [benchchem.com]

- 2. revivapharma.com [revivapharma.com]

- 3. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. revivapharma.com [revivapharma.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. esmed.org [esmed.org]

Brilaroxazine Hydrochloride: Application Notes and Protocols for Preclinical Psychosis Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of brilaroxazine hydrochloride (formerly RP5063) in established animal models of psychosis. Detailed protocols for key behavioral assays are provided to facilitate the replication and further investigation of this novel antipsychotic agent.

Introduction

Brilaroxazine is a next-generation atypical antipsychotic with a unique pharmacological profile, acting as a dopamine-serotonin system stabilizer.[1] It exhibits partial agonism at dopamine D₂, D₃, and D₄ receptors, as well as serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. Additionally, it functions as an antagonist at 5-HT₂ₑ, 5-HT₆, and 5-HT₇ receptors.[2] This multimodal mechanism of action is thought to contribute to its efficacy against the positive, negative, and cognitive symptoms of schizophrenia, with a potentially favorable side-effect profile compared to existing treatments.[1][3] Preclinical studies in rodent models have been instrumental in elucidating the antipsychotic-like properties of brilaroxazine.

Data Presentation

Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki, nM) of brilaroxazine for key dopamine and serotonin receptors implicated in the pathophysiology of psychosis.[2][4][5][6][7]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |

| Dopamine D₂ | High Affinity | Partial Agonist |

| Dopamine D₃ | High Affinity | Partial Agonist |

| Dopamine D₄ | High Affinity | Partial Agonist |

| Serotonin 5-HT₁ₐ | 1.5 | Partial Agonist |

| Serotonin 5-HT₂ₐ | 2.5 | Partial Agonist |

| Serotonin 5-HT₂ₑ | 0.19 | Antagonist |

| Serotonin 5-HT₆ | Moderate Affinity | Antagonist |

| Serotonin 5-HT₇ | 2.7 | Antagonist |

Efficacy in Animal Models of Psychosis

The table below presents a summary of the quantitative data from key preclinical studies investigating the efficacy of brilaroxazine in attenuating psychosis-like behaviors in rodent models.

| Animal Model | Behavioral Measure | Brilaroxazine Dose (mg/kg) | Route of Administration | % Reduction in Psychosis-like Behavior | Reference |

| Amphetamine-induced Hyperactivity | Locomotor Activity | Not Specified | Not Specified | Significant reduction | [2] |

| Phencyclidine (PCP)-induced Hyperactivity | Locomotor Activity | Not Specified | Not Specified | Significant reduction | [2] |

| Apomorphine-induced Climbing | Climbing Behavior | 1, 3, 10 | i.p. | Dose-dependent decrease (p<0.001 for all doses) | [6] |

| Dizocilpine (MK-801)-induced Hyperlocomotion | Locomotor Activity | 3, 10, 30 | i.p. | 25% (p<0.05), 49% (p<0.01), 47% (p<0.01) | |

| Dizocilpine (MK-801)-induced Stereotypy | Stereotypy Score | 10, 30 | i.p. | 51% (p<0.001), 58% (p<0.001) | [6] |

| Apomorphine-induced Prepulse Inhibition (PPI) Deficit | PPI Reversal | 10, 30 | i.p. | Dose-dependent reversal (significant at all levels for 30 mg/kg) |

Signaling Pathways and Experimental Workflows

References

- 1. Characterization of MK-801-induced behavior as a putative rat model of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Climbing behavior induced by apomorphine in mice: a simple test for the study of dopamine receptors in striatum | Semantic Scholar [semanticscholar.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Brilaroxazine - Wikipedia [en.wikipedia.org]

- 6. revivapharma.com [revivapharma.com]

- 7. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]

Application Notes and Protocols for Cell-Based Assays Evaluating Brilaroxazine Hydrochloride Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Brilaroxazine Hydrochloride

This compound (formerly RP5063) is an investigational atypical antipsychotic agent that acts as a dopamine-serotonin system modulator.[1][2] Its therapeutic potential is attributed to its unique and broad pharmacological profile, functioning as a partial agonist at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A receptors.[1][2] Furthermore, it exhibits antagonist activity at serotonin 5-HT2A, 5-HT2B, and 5-HT7 receptors.[1][2] This multimodal mechanism of action suggests its potential utility in treating neuropsychiatric disorders such as schizophrenia by simultaneously modulating dopaminergic and serotonergic pathways.[1]

These application notes provide a comprehensive overview of standard cell-based assays to characterize the in vitro pharmacological profile of this compound at its key molecular targets. The included protocols are designed to guide researchers in determining the binding affinity and functional activity of this compound.

Data Presentation: In Vitro Pharmacological Profile of Brilaroxazine

The following tables summarize the binding affinities and functional activities of Brilaroxazine at key dopamine and serotonin receptors.

Table 1: Brilaroxazine Binding Affinities (Kᵢ) at Dopamine and Serotonin Receptors

| Receptor Subtype | Binding Affinity (Kᵢ, nM) |

| Dopamine D2 | ≤6[3] |

| Dopamine D3 | High Affinity[3] |

| Dopamine D4 | High Affinity[3] |

| Serotonin 5-HT1A | 1.5[3] |

| Serotonin 5-HT2A | High Affinity[3] |

| Serotonin 5-HT2B | High Affinity[3] |

| Serotonin 5-HT7 | High Affinity[3] |

Note: "High Affinity" indicates a strong binding interaction, though specific Kᵢ values were not consistently available in public literature. Kᵢ values represent the concentration of the drug that occupies 50% of the receptors in a radioligand binding assay.

Table 2: Brilaroxazine Functional Activity at Dopamine and Serotonin Receptors

| Receptor Subtype | G-Protein Coupling | Second Messenger | Brilaroxazine Functional Activity | Recommended Cell-Based Assay |

| Dopamine D2 | Gαi/o | ↓ cAMP | Partial Agonist[1][2] | cAMP Accumulation Assay |

| Dopamine D3 | Gαi/o | ↓ cAMP | Partial Agonist[1] | cAMP Accumulation Assay |

| Dopamine D4 | Gαi/o | ↓ cAMP | Partial Agonist[1] | cAMP Accumulation Assay |

| Serotonin 5-HT1A | Gαi/o | ↓ cAMP | Partial Agonist[1][2] | cAMP Accumulation Assay |

| Serotonin 5-HT2A | Gαq/11 | ↑ IP₃, ↑ Ca²⁺ | Antagonist[2] | Calcium Flux or IP1 Accumulation Assay |

| Serotonin 5-HT7 | Gαs | ↑ cAMP | Antagonist[1][2] | cAMP Accumulation Assay |

Note: Specific EC₅₀, IC₅₀, and Eₘₐₓ values for Brilaroxazine from these functional assays are not consistently available in publicly accessible literature. The functional activity is based on descriptive reports.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Brilaroxazine's multimodal action on key signaling pathways.

Caption: General workflows for key cell-based functional assays.

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for Gαi/o and Gαs-Coupled Receptors

Objective: To quantify the effect of Brilaroxazine on the intracellular concentration of cyclic adenosine monophosphate (cAMP) in cells expressing either Gαi/o-coupled (Dopamine D2-like, Serotonin 5-HT1A) or Gαs-coupled (Serotonin 5-HT7) receptors.

Materials:

-

Cells: HEK293 or CHO cells stably expressing the human receptor of interest (e.g., DRD2, HTR1A, or HTR7).

-

Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).